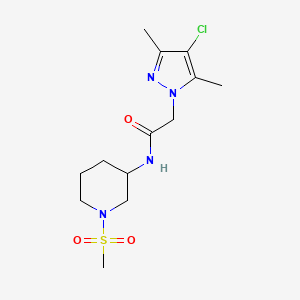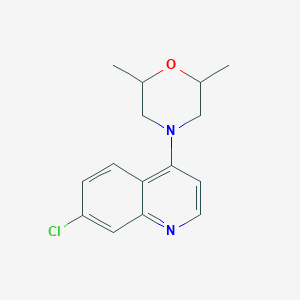![molecular formula C14H18FNO3S B7533313 [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)
[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate, commonly known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter (EAAT), which is responsible for the reuptake of glutamate from the synaptic cleft. TBOA has been shown to have a number of important applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
作用机制
TBOA works by inhibiting the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is crucial for maintaining proper synaptic function. By inhibiting glutamate reuptake, TBOA increases the concentration of glutamate in the synaptic cleft, leading to increased excitability and synaptic transmission.
Biochemical and Physiological Effects
TBOA has a number of biochemical and physiological effects. In vitro studies have shown that TBOA can increase the concentration of extracellular glutamate in the brain. This can lead to increased excitability and synaptic transmission, which can have both beneficial and detrimental effects depending on the context.
实验室实验的优点和局限性
One of the main advantages of using TBOA in lab experiments is its specificity for the [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate transporter. This allows researchers to selectively manipulate glutamate reuptake without affecting other aspects of synaptic function. However, TBOA has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research involving TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the physiological and pathological roles of glutamate transporters in various neurological disorders. Finally, TBOA may have potential therapeutic applications in the treatment of certain neurological disorders, although further research is needed to explore this possibility.
合成方法
The synthesis of TBOA involves the reaction of 2-(2-fluorophenyl)sulfanylacetic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
TBOA has been used in a wide range of scientific research applications. In neuroscience, it has been used to study the role of glutamate transporters in synaptic transmission and plasticity. TBOA has also been used to investigate the effects of glutamate transporter dysfunction in various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
In pharmacology, TBOA has been used to screen potential drugs that target glutamate transporters. It has also been used to investigate the pharmacological properties of various compounds that interact with glutamate transporters.
属性
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-14(2,3)16-12(17)8-19-13(18)9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHISSKNJXGDWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)


![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)


![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)